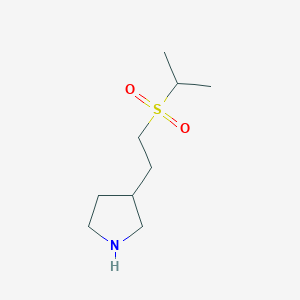
3-(2-(Isopropylsulfonyl)ethyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(Isopropylsulfonyl)ethyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with an isopropylsulfonyl group. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a versatile scaffold in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drug candidates .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Isopropylsulfonyl)ethyl)pyrrolidine typically involves the reaction of pyrrolidine with an appropriate sulfonylating agent. One common method is the reaction of pyrrolidine with isopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
化学反应分析
Types of Reactions
3-(2-(Isopropylsulfonyl)ethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the parent pyrrolidine.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Parent pyrrolidine.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
科学研究应用
3-(2-(Isopropylsulfonyl)ethyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 3-(2-(Isopropylsulfonyl)ethyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to target proteins. The pyrrolidine ring can contribute to the compound’s overall stability and bioavailability .
相似化合物的比较
Similar Compounds
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different functional groups.
Pyrrolizines: Compounds with a fused pyrrolidine ring system.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness
3-(2-(Isopropylsulfonyl)ethyl)pyrrolidine is unique due to the presence of the isopropylsulfonyl group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility, stability, and binding interactions with target molecules, making it a valuable scaffold in drug discovery and other scientific research applications .
生物活性
3-(2-(Isopropylsulfonyl)ethyl)pyrrolidine is a chiral compound with the molecular formula C₈H₁₇NO₃S and a molecular weight of 207.29 g/mol. Its structure features a pyrrolidine ring substituted with an isopropylsulfonyl group, which contributes to its biological activity and potential applications in medicinal chemistry. This article explores the biological activities associated with this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The IUPAC name of the compound is [(3R)-1-propan-2-ylsulfonylpyrrolidin-3-yl]methanol, indicating its specific stereochemistry and functional groups. The presence of the sulfonyl group enhances its reactivity, making it a versatile scaffold in drug discovery.
Biological Activity Overview
Pyrrolidine derivatives, including this compound, have been noted for their diverse biological activities. Research indicates that these compounds can exhibit significant pharmacological properties, such as:
- Anti-inflammatory : Inhibition of pro-inflammatory cytokines.
- Analgesic : Modulation of pain pathways.
- Antitumor : Induction of apoptosis in cancer cells.
These activities are attributed to their ability to interact with various biological targets, influencing multiple molecular pathways.
The mechanism of action for this compound is still under investigation. Current studies focus on its interactions with specific receptors and enzymes involved in disease pathways. Understanding these interactions is crucial for optimizing its pharmacological properties and therapeutic potential.
Comparative Analysis with Similar Compounds
The following table summarizes notable compounds that share structural similarities with this compound, highlighting their unique features:
| Compound Name | Structure/Functional Groups | Unique Features |
|---|---|---|
| 1-(Isopropylsulfonyl)pyrrolidine | Pyrrolidine ring with isopropylsulfonyl group | Chiral center enhances selectivity in biological activity |
| N-Methylpyrrolidine | Pyrrolidine ring with a methyl group at nitrogen | Commonly used in neuropharmacology |
| 2-Pyrrolidinone | A cyclic lactam derived from pyrrolidine | Exhibits different reactivity due to carbonyl functionality |
| 3-Aminopyrrolidine | Pyrrolidine with an amino group at position 3 | Important for synthesizing various bioactive compounds |
Case Studies and Research Findings
Recent studies have explored the biological activity of this compound:
- Anti-inflammatory Studies : Research demonstrated that this compound effectively reduced levels of inflammatory markers in vitro, suggesting potential therapeutic use in inflammatory diseases.
- Antitumor Activity : In cellular assays, this compound showed promising results in inhibiting the growth of various cancer cell lines, indicating its potential as an anticancer agent.
- Mechanistic Insights : Investigations into its mechanism revealed that it may modulate signaling pathways involved in cell proliferation and apoptosis, providing insights into its therapeutic applications.
Synthesis and Applications
The synthesis of this compound typically involves several steps, including catalyst-tuned regioselective hydroalkylation reactions that yield chiral C2-alkylated pyrrolidines efficiently. Its applications extend beyond medicinal chemistry into fields such as organic synthesis due to its unique structural features.
属性
分子式 |
C9H19NO2S |
|---|---|
分子量 |
205.32 g/mol |
IUPAC 名称 |
3-(2-propan-2-ylsulfonylethyl)pyrrolidine |
InChI |
InChI=1S/C9H19NO2S/c1-8(2)13(11,12)6-4-9-3-5-10-7-9/h8-10H,3-7H2,1-2H3 |
InChI 键 |
SCIQXYVIEKQQNA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)S(=O)(=O)CCC1CCNC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















